Predicted Density: Thiol vs. Hydroxy Analog
The predicted density of 4-sulfanyl-1lambda6-thiane-1,1-dione (1.30 ± 0.1 g/cm³) is notably lower than that of the corresponding 4-hydroxy analog (1.365 ± 0.06 g/cm³, CAS 194152-05-1), a difference of approximately 0.065 g/cm³ . This divergence, while modest, reflects the replacement of the oxygen atom in the hydroxyl group with a larger, more polarizable sulfur atom. The lower density of the thiol derivative may influence solubility parameters and formulation behavior in solid-state applications.
| Evidence Dimension | Predicted Density (g/cm³) |
|---|---|
| Target Compound Data | 1.30 ± 0.1 |
| Comparator Or Baseline | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide: 1.365 ± 0.06 |
| Quantified Difference | ~0.065 g/cm³ lower |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSrc); comparator data from 0elem.com vendor listing |
Why This Matters
Density differences, even at this scale, can affect crystallization, formulation uniformity, and product handling during scale-up, making the thiol distinguishable in solid-state development.
